2-acetamido-3-(1H-imidazol-5-yl)propanoic acid
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Overview
Description
2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid, also known as N-Acetyl-L-histidine, is a derivative of the amino acid histidine. This compound is characterized by the presence of an acetamido group attached to the alpha carbon of the histidine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid typically involves the acetylation of histidine. One common method is the reaction of histidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of the product .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of enzymatic catalysis. Enzymes like acetyltransferases can be employed to catalyze the acetylation of histidine, offering a more environmentally friendly and cost-effective approach compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; usually performed in methanol or ethanol at low temperatures.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Products may include imidazole N-oxides.
Reduction: Reduced forms of the imidazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a versatile ligand in biochemical processes. It can also act as a precursor to histamine, a biologically active amine involved in immune responses and neurotransmission .
Comparison with Similar Compounds
Histidine: The parent amino acid from which 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid is derived.
N-Acetyl-L-tyrosine: Another acetylated amino acid with similar structural features but different biological functions.
Imidazole-4-acetic acid: A compound with a similar imidazole ring structure but different functional groups.
Uniqueness: this compound is unique due to its specific acetylation at the alpha carbon, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its reactivity compared to its parent compound, histidine .
Properties
IUPAC Name |
2-acetamido-3-(1H-imidazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOJOGQFRVVWBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901386 |
Source
|
Record name | NoName_494 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00901386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2497-02-1 |
Source
|
Record name | N-Acetylhistidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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